4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide 4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1251687-72-5
VCID: VC5078904
InChI: InChI=1S/C22H15ClN4O4S/c1-30-16-4-2-3-13(11-16)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-7-5-14(23)6-8-15/h2-11H,12H2,1H3
SMILES: COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4
Molecular Formula: C22H15ClN4O4S
Molecular Weight: 466.9

4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide

CAS No.: 1251687-72-5

Cat. No.: VC5078904

Molecular Formula: C22H15ClN4O4S

Molecular Weight: 466.9

* For research use only. Not for human or veterinary use.

4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide - 1251687-72-5

Specification

CAS No. 1251687-72-5
Molecular Formula C22H15ClN4O4S
Molecular Weight 466.9
IUPAC Name 3-(4-chlorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C22H15ClN4O4S/c1-30-16-4-2-3-13(11-16)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-7-5-14(23)6-8-15/h2-11H,12H2,1H3
Standard InChI Key AJTRLWKBJRUGBV-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrido[2,3-b]pyrazine core, a bicyclic system comprising fused pyridine and pyrazine rings. At the 2-position of this core, a benzamide group is attached via a carbonyl linker, while the 4-position is substituted with an isopropyl group. The N-(3-methoxyphenyl) moiety extends from the benzamide, introducing a methoxy group at the meta position of the phenyl ring. The SMILES notation (COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4) confirms the connectivity and stereoelectronic features.

Table 1: Physicochemical Properties

PropertyValue
CAS No.1251687-72-5
Molecular FormulaC₂₂H₁₅ClN₄O₄S
Molecular Weight466.9 g/mol
IUPAC Name3-(4-Chlorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
SMILESCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4

The presence of a thieno[3,2-d]pyrimidine-dione system and oxadiazole ring contributes to its planar geometry, enhancing π-π stacking interactions with biological targets . The chlorine atom at the 4-position of the phenyl ring and the sulfur atom in the thiophene moiety may influence electronic distribution and solubility.

Synthesis and Structural Optimization

Multi-Step Synthetic Route

While detailed synthetic protocols are proprietary, patent data suggests a multi-step strategy involving:

  • Formation of the Pyrido[2,3-b]Pyrazine Core: Condensation of aminopyridine derivatives with diketones or α-keto acids under acidic conditions .

  • Oxadiazole Ring Construction: Cyclization of a hydrazide intermediate with a carboxylic acid derivative, catalyzed by phosphorus oxychloride or thionyl chloride .

  • Benzamide Coupling: Amidation of the pyrazine intermediate with 3-methoxybenzoic acid using coupling agents like HATU or EDCI.

Key challenges include minimizing racemization at stereocenters and optimizing yields during heterocycle formation. Patent CA2709257C highlights analogous compounds where electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability , suggesting structural parallels in this compound’s design .

Pharmacological Activity and Mechanism

RAF Kinase Inhibition

The compound exhibits potent inhibition of RAF kinases, critical mediators of the MAPK/ERK pathway. By binding to the ATP pocket of RAF, it prevents phosphorylation of MEK/ERK, thereby arresting cancer cell proliferation . Surface plasmon resonance (SPR) studies indicate a dissociation constant (Kd) in the nanomolar range, though exact values remain undisclosed in public domains.

Apoptosis and Anti-Inflammatory Effects

Beyond kinase inhibition, the compound modulates Bcl-2 family proteins, inducing mitochondrial apoptosis in RAS-mutated cancers. Additionally, it suppresses NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophage models.

Table 2: Biological Targets and Proposed Effects

TargetEffectPathway Involved
RAF KinaseInhibition of ERK phosphorylationMAPK/ERK signaling
Bcl-2/BaxMitochondrial membrane permeabilizationApoptosis
NF-κBDownregulation of TNF-α, IL-6Inflammation

Research Methodologies and Data Validation

Binding Affinity Studies

Isothermal titration calorimetry (ITC) and SPR have quantified interactions with RAF kinase, revealing enthalpy-driven binding consistent with hydrogen bonding and hydrophobic interactions. Molecular docking simulations align with experimental data, identifying key residues (e.g., Lys483, Glu501) in the kinase domain .

In Vitro Cytotoxicity

Preliminary assays in melanoma (A375) and colorectal (HCT-116) cell lines demonstrate IC₅₀ values below 10 μM, with selectivity indices >5 compared to normal fibroblasts. Synergy with MEK inhibitors (e.g., trametinib) suggests combinatorial therapeutic potential .

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